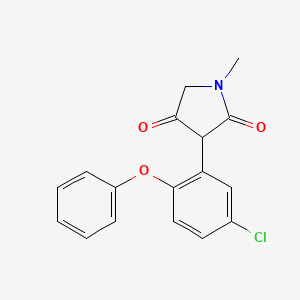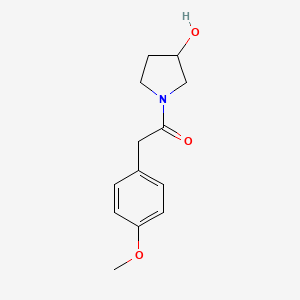
1-Ciclopropil-3-(2-metilpropil)piperazina
Descripción general
Descripción
1-Cyclopropyl-3-(2-methylpropyl)piperazine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-3-(2-methylpropyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-3-(2-methylpropyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Agentes Antimicrobianos
1-Ciclopropil-3-(2-metilpropil)piperazina: tiene aplicaciones potenciales en el desarrollo de nuevos agentes antimicrobianos. Su núcleo de piperazina puede modificarse para crear compuestos que interfieran con la síntesis de la pared celular bacteriana o interrumpan la función de las proteínas, lo que lleva a la muerte de los microbios patógenos .
Agricultura: Pesticidas
En agricultura, este compuesto podría utilizarse para sintetizar nuevos pesticidas. La parte de piperazina es conocida por su bioactividad, y los derivados de este compuesto pueden actuar como agentes eficaces contra las plagas de los cultivos, contribuyendo al aumento de la productividad agrícola .
Ciencia de Materiales: Síntesis de Polímeros
La estructura de la piperazina es valiosa en la ciencia de los materiales para sintetizar polímeros con propiedades específicas. Por ejemplo, la incorporación de This compound en los polímeros podría dar como resultado materiales con mayor flexibilidad, durabilidad o estabilidad térmica .
Ciencia Ambiental: Tratamiento del Agua
Este compuesto podría explorarse para aplicaciones ambientales, como el tratamiento del agua. Su capacidad para formar complejos con metales o contaminantes orgánicos puede aprovecharse para eliminar los contaminantes de las fuentes de agua, mejorando la calidad y la seguridad del agua .
Bioquímica: Inhibición Enzimática
En bioquímica, los derivados de This compound podrían servir como inhibidores enzimáticos. Al unirse a los sitios activos de las enzimas, estos compuestos podrían regular las vías bioquímicas, lo cual es crucial para comprender las enfermedades y desarrollar nuevos fármacos .
Farmacología: Desarrollo de Fármacos
Finalmente, en farmacología, el marco de este compuesto podría utilizarse para desarrollar nuevos fármacos. Sus características estructurales, como los anillos de ciclopropil y piperazina, lo convierten en un candidato para crear moléculas con posibles efectos terapéuticos, como medicamentos antipsicóticos o antidepresivos .
Mecanismo De Acción
Target of Action
It is known that piperazine compounds, which 1-cyclopropyl-3-(2-methylpropyl)piperazine is a derivative of, are gaba receptor agonists . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This paralysis is presumably caused by the hyperpolarization of nerve endings, resulting from the direct and selective binding of piperazine to muscle membrane GABA receptors .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives, which include piperazine compounds, exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These activities suggest that multiple biochemical pathways could be affected.
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
Given its potential role as a gaba receptor agonist, it may cause hyperpolarization of nerve endings, leading to the paralysis of parasites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Cyclopropyl-3-(2-methylpropyl)piperazine. For instance, the compound is classified as a flammable liquid and vapor, indicating that it should be kept away from heat, sparks, open flames, and hot surfaces . Additionally, it should be stored in a well-ventilated place and kept cool .
Análisis Bioquímico
Biochemical Properties
1-Cyclopropyl-3-(2-methylpropyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can alter the metabolic pathways and influence the pharmacokinetics of other compounds.
Cellular Effects
1-Cyclopropyl-3-(2-methylpropyl)piperazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of 1-Cyclopropyl-3-(2-methylpropyl)piperazine involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of cytochrome P450 enzymes, leading to inhibition of their activity . This inhibition can result in altered drug metabolism and potential drug-drug interactions. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropyl-3-(2-methylpropyl)piperazine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its degradation products can have different biological activities . Long-term exposure to 1-Cyclopropyl-3-(2-methylpropyl)piperazine in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 1-Cyclopropyl-3-(2-methylpropyl)piperazine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. High doses of 1-Cyclopropyl-3-(2-methylpropyl)piperazine can lead to toxicity, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-Cyclopropyl-3-(2-methylpropyl)piperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s metabolism can also affect the levels of other metabolites, influencing overall metabolic flux.
Transport and Distribution
The transport and distribution of 1-Cyclopropyl-3-(2-methylpropyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and distributed to various tissues, where it can exert its biological effects.
Subcellular Localization
1-Cyclopropyl-3-(2-methylpropyl)piperazine exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism. This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(2-methylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-9(2)7-10-8-13(6-5-12-10)11-3-4-11/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLJZVRCVKMJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1487787.png)
![3H-Pyrazolo[3,4-C]pyridine](/img/structure/B1487788.png)


![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1487791.png)
![2-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}propanoic acid](/img/structure/B1487792.png)




![[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol](/img/structure/B1487804.png)



